N-(4-ethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide
Description
This compound features a tetrahydroisoquinolin core substituted with a 4-fluorophenylmethyl group at position 2 and an acetamide-linked 4-ethoxyphenyl moiety at position 3. The ethoxy group (-OCH₂CH₃) on the phenyl ring distinguishes it from analogs with methyl, chloro, or other substituents.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[2-[(4-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25FN2O4/c1-2-32-21-12-10-20(11-13-21)28-25(30)17-33-24-5-3-4-23-22(24)14-15-29(26(23)31)16-18-6-8-19(27)9-7-18/h3-13H,2,14-17H2,1H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXEQIKPOOWKKCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of an appropriate phenethylamine with an aldehyde.
Introduction of the Fluorophenylmethyl Group: This step may involve a Friedel-Crafts alkylation reaction.
Attachment of the Ethoxyphenyl Group: This can be done via a nucleophilic substitution reaction.
Formation of the Acetamide Linkage: This step involves the reaction of an amine with an acyl chloride or anhydride.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group.
Reduction: Reduction reactions may target the carbonyl group in the tetrahydroisoquinoline core.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl and fluorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key analogs (Table 1) share the tetrahydroisoquinolin-acetamide scaffold but differ in substituents, significantly altering physicochemical and biological properties.
*Calculated based on structure.
Impact of Substituents on Physicochemical Properties
Spectroscopic and Analytical Comparisons
- NMR Profiling : Comparative NMR studies () reveal that substituent changes alter chemical shifts in regions A (positions 39–44) and B (positions 29–36). For instance, the ethoxy group in the target compound may shield nearby protons, distinct from methyl or chloro analogs .
- Mass Spectrometry : Molecular networking () clusters analogs with high cosine scores (>0.8) due to shared fragmentation patterns. Unique fragments from the ethoxy group (e.g., m/z 45 for -OCH₂CH₃) aid dereplication .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis may face challenges due to the ethoxy group’s sensitivity to acidic/basic conditions, contrasting with more stable chloro or methyl analogs .
- Druglikeness : The ethoxy group balances solubility and lipophilicity, aligning with Lipinski’s rules for oral bioavailability, whereas chlorinated analogs may suffer from higher logP values .
Biological Activity
N-(4-ethoxyphenyl)-2-({2-[(4-fluorophenyl)methyl]-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl}oxy)acetamide is a complex organic compound with potential biological activity. This article reviews its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C22H24FN3O5. Its structure includes an ethoxyphenyl group linked to a tetrahydroisoquinoline moiety, which is significant for its biological interactions.
1. Pharmacological Effects
Research indicates that this compound exhibits a range of pharmacological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may have cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated significant inhibition of cell proliferation in breast and lung cancer cells.
- Neuroprotective Effects : The compound has been shown to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic benefits in neurodegenerative diseases.
The biological activity of this compound involves several mechanisms:
- Inhibition of Enzymatic Activity : Studies have indicated that the compound can inhibit specific enzymes involved in cancer progression and neurodegeneration. For example, it demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the pathophysiology of Alzheimer's disease.
- Modulation of Signaling Pathways : The compound may modulate key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth.
Data Tables
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Significant cytotoxicity | |
| Neuroprotection | Reduced oxidative stress | |
| Enzyme Inhibition | AChE/BChE inhibition |
Case Studies
Several studies have investigated the biological activity of this compound:
-
Study on Antitumor Effects :
- A study published in Cancer Research evaluated the cytotoxic effects of the compound on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results showed a dose-dependent decrease in cell viability with IC50 values indicating potent antitumor activity.
-
Neuroprotective Study :
- In a research article focusing on neuroprotection, the compound was tested in models of oxidative stress-induced neuronal death. The findings revealed that treatment with this compound significantly reduced neuronal apoptosis and improved cell survival rates.
-
Enzyme Inhibition Analysis :
- A pharmacological study assessed the inhibition of AChE and BChE by the compound using spectrophotometric methods. The results indicated that the compound had an IC50 value comparable to standard inhibitors used in Alzheimer’s treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
